(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
Description
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPNOHPBSJQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.
-
Formation of 3-Bromopyridine Intermediate
Starting Material: Pyridine
Reagent: Bromine
Conditions: Reflux in the presence of a catalyst such as iron(III) bromide.
-
Synthesis of Pyrrolidine Intermediate
Starting Material: 1,4-Dibromobutane
Reagent: Ammonia
Conditions: High pressure and temperature in a sealed tube.
-
Coupling Reaction
Reagents: 3-Bromopyridine and pyrrolidine
Catalyst: Palladium(II) acetate
Conditions: Reflux in the presence of a base such as potassium carbonate.
-
Formation of the Final Compound
Reagents: Coupled intermediate and cyclopentanone
Conditions: Reflux in the presence of a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the pyrrolidine and cyclopentyl groups.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced forms of the methanone bridge.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic medium
Products: Substituted derivatives at the bromopyridine moiety.
Scientific Research Applications
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:
-
Medicinal Chemistry
- Used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
- Potential applications in the treatment of neurological disorders and cancer.
-
Biological Studies
- Employed in the study of protein-ligand interactions and cellular signaling pathways.
- Used as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications
- Utilized in the synthesis of advanced materials and polymers.
- Potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of the target protein, while the pyrrolidine and cyclopentyl groups enhance the compound’s stability and bioavailability. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Research Implications
- Therapeutic Potential: The target compound’s structural features suggest utility in pain management or neuropsychiatric disorders, though in vivo efficacy data are lacking.
- SAR Optimization : Replacing pyrrolidine with indole or adding fluorine atoms (as in 2022 patent compounds) could enhance CB1 affinity .
Q & A
Q. What are the common synthetic routes for preparing (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone, and how can purity be optimized?
- Methodology : The compound is typically synthesized via a multi-step process:
Acylation : React cyclopentanecarbonyl chloride with pyrrolidine to form the pyrrolidin-1-yl(cyclopentyl)methanone core .
Coupling : Introduce the 3-bromopyridin-2-yloxy group via nucleophilic aromatic substitution (SNAr) using 3-bromo-2-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity Optimization :
- Use HPLC to monitor intermediate purity, particularly for SNAr reactions prone to side products (e.g., di-substitution) .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and pyridine substituents. Key signals:
- Pyrrolidine N-CH₂ (δ ~3.5 ppm, multiplet).
- Cyclopentyl carbonyl (δ ~210 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected for C₁₆H₂₀BrN₂O₂: ~363.07 g/mol) .
- X-ray crystallography resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) if single crystals are obtainable .
Q. What are the key physicochemical properties relevant to its use in biological assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS) using nephelometry. Expect moderate solubility (~50–100 µM in 10% DMSO/PBS) due to hydrophobic cyclopentyl group .
- LogP : Calculate via reverse-phase HPLC (C18 column) to estimate hydrophobicity (predicted LogP ~2.5–3.0) .
- Stability : Assess via LC-MS under assay conditions (e.g., 37°C, pH 7.4) to detect degradation (e.g., hydrolysis of the methanone group) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiopure forms?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during pyrrolidine formation to induce asymmetry .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphates) in esterification/transesterification steps .
- Challenges :
- Racemization at the methanone carbonyl under basic conditions; mitigate by using low-temperature reactions (<0°C) .
- Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodology :
- Assay Standardization :
- Normalize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP levels in kinase inhibition assays .
- Meta-Analysis :
- Compare data using tools like Prism to identify outliers. Adjust for batch variability (e.g., compound purity, solvent residues) via LC-MS validation .
- Target Engagement Studies :
- Use SPR (surface plasmon resonance) to directly measure binding kinetics (KD, kon/koff) to the target (e.g., kinase domain) .
Q. How can computational modeling predict its pharmacokinetic (PK) profile and guide lead optimization?
- Methodology :
- ADMET Prediction :
- Use SwissADME to estimate bioavailability (%F = ~45–60%) and blood-brain barrier penetration (low due to LogP <3) .
- Molecular Dynamics (MD) Simulations :
- Simulate interactions with CYP3A4 (major metabolizing enzyme) to identify metabolic hotspots (e.g., bromopyridine cleavage) .
- Lead Optimization :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
